(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid
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Overview
Description
(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Asymmetric Synthesis
A study by Schwenter & Vogel (2000) introduced a novel approach for the asymmetric synthesis of long-chain 1,3-polyols, which could potentially be applied to the synthesis of complex organic molecules like the specified compound (Schwenter & Vogel, 2000).
Stereoselective Synthesis
Research by Gerber & Vogel (2001) detailed the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols. Such methods are relevant for producing stereochemically complex frameworks present in the specified compound (Gerber & Vogel, 2001).
Synthetic Studies Towards Complex Molecules
Favre, Gerber-Lemaire, & Vogel (2010) conducted synthetic studies towards the CD Spiroketal of Spongistatins, demonstrating techniques that could be applicable for synthesizing the complex structure of the specified compound (Favre et al., 2010).
Prins-Type Cyclization
A study by Fráter, Müller, & Kraft (2004) explored the Prins-type cyclization of oxonium ions, a method that might be relevant for forming cyclic structures in the synthesis of the specified compound (Fráter et al., 2004).
Conformationally Locked Carbocyclic Nucleosides
Research by Hřebabecký et al. (2006) on the synthesis of novel conformationally locked carbocyclic nucleosides could provide insights into the synthesis of similarly complex molecules like the specified compound (Hřebabecký et al., 2006).
Application in Organic Synthesis
Studies by Stoodley & Wilkins (1975), Meilert, Pettit, & Vogel (2004), and Fleming & Ghosh (1998) demonstrated various methods in organic synthesis that could be applicable to the synthesis or structural modification of the specified compound (Stoodley & Wilkins, 1975), (Meilert et al., 2004), (Fleming & Ghosh, 1998).
Molecular Modeling and Spectroscopic Analysis
Kumar & Mishra (2007) and Wiitala et al. (2008) conducted studies involving molecular modeling and spectroscopic analysis, which are crucial techniques for understanding the structure and properties of complex organic compounds like the one specified (Kumar & Mishra, 2007), (Wiitala et al., 2008).
Properties
CAS No. |
134615-16-0 |
---|---|
Molecular Formula |
C49H61ClO17 |
Molecular Weight |
957.46 |
IUPAC Name |
(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C49H61ClO17/c1-22-21-49-27(19-29(22)43(56)57)12-9-7-6-8-11-26-15-16-28-30(48(26,5)47(60)66-41(42(49)55)45(59)67-49)13-10-14-34(28)63-46-38(54)37(53)40(25(4)62-46)64-35-20-33(52)39(24(3)61-35)65-44(58)36-23(2)31(50)17-18-32(36)51/h9,12,15-19,22,24-28,30,33-35,37-40,46,51-55H,6-8,10-11,13-14,20-21H2,1-5H3,(H,56,57)/b12-9-/t22-,24-,25-,26-,27-,28+,30-,33-,34+,35+,37-,38?,39-,40-,46+,48-,49?/m1/s1 |
InChI Key |
GDKOCPOPNXYMKU-ITKXNXJMSA-N |
SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)C8=C(C=CC(=C8C)Cl)O)O)O)O)C=C1C(=O)O |
Synonyms |
MC 034 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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